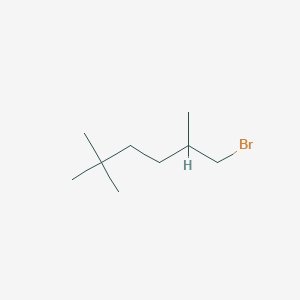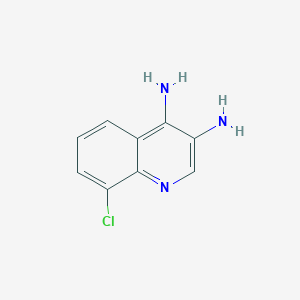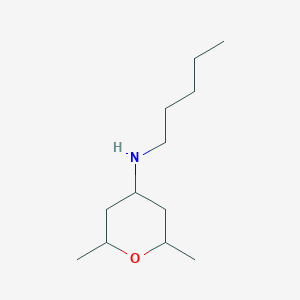
2,6-Dimethyl-N-pentyloxan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-N-pentyloxan-4-amine is an organic compound with the molecular formula C12H25NO It is a derivative of oxan-4-amine, characterized by the presence of two methyl groups at positions 2 and 6, and a pentyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-N-pentyloxan-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dimethyl-4-oxanone and pentylamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the nucleophilic addition of pentylamine to 2,6-dimethyl-4-oxanone.
Purification: The product is purified by distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix the starting materials and catalysts under controlled temperatures and pressures.
Continuous Flow Systems: Continuous flow systems may be employed to enhance reaction efficiency and yield.
Purification and Quality Control: The final product undergoes rigorous purification and quality control to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-N-pentyloxan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxan-4-one derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of oxan-4-one derivatives.
Reduction: Formation of oxan-4-ol derivatives.
Substitution: Formation of N-alkyl or N-aryl oxan-4-amine derivatives.
Scientific Research Applications
2,6-Dimethyl-N-pentyloxan-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-N-pentyloxan-4-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-N-pentyloxan-4-amine: Similar in structure but with different substituents.
2,6-Dimethyl-N-hexan-4-amine: Similar structure with a hexyl group instead of a pentyl group.
2,6-Dimethyl-N-butyl-4-amine: Similar structure with a butyl group instead of a pentyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C12H25NO |
|---|---|
Molecular Weight |
199.33 g/mol |
IUPAC Name |
2,6-dimethyl-N-pentyloxan-4-amine |
InChI |
InChI=1S/C12H25NO/c1-4-5-6-7-13-12-8-10(2)14-11(3)9-12/h10-13H,4-9H2,1-3H3 |
InChI Key |
OBWGJIFNPNBIOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1CC(OC(C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



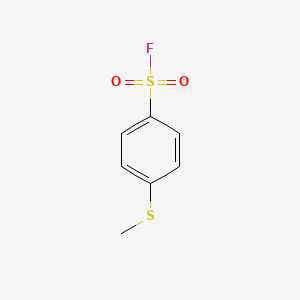


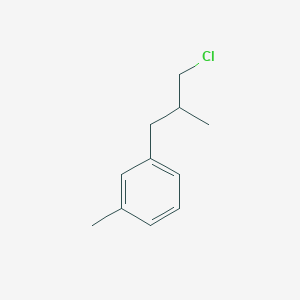
![4-tert-Butyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13216905.png)
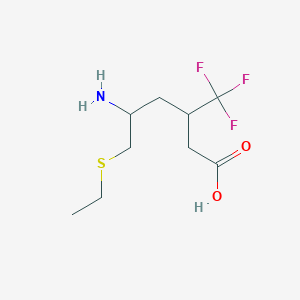
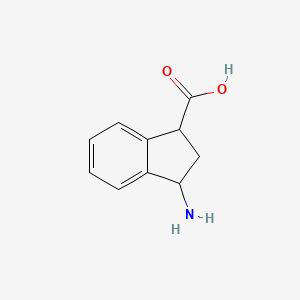
![Methyl 2-chloro-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13216930.png)
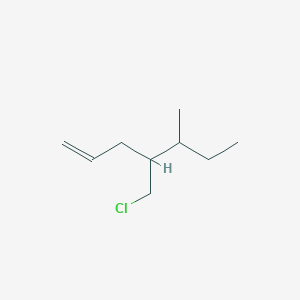
![Methyl 2-[2-oxo-4-(pyridin-4-yl)-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13216940.png)
